Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, an amide linkage, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 5-bromo-2-chloropyridine, can be synthesized through halogenation reactions involving pyridine derivatives.
Amide Formation: The pyridine derivative is then reacted with formamide under specific conditions to form the formamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include oxides or ketones.
Reduction: Products include amines or alcohols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring and halogen atoms can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(5-bromo-2-chloropyridin-3-yl)amino]-3-(4-methylphenyl)propanoate
- Methyl 3-[(5-bromo-2-fluoropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate
- Methyl 3-[(5-chloro-2-fluoropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate
Uniqueness
Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate is unique due to the specific combination of substituents on the pyridine ring, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms can enhance its reactivity and potential interactions with biological targets compared to similar compounds with different halogen substitutions.
Properties
IUPAC Name |
methyl 3-[(5-bromo-2-chloropyridine-3-carbonyl)amino]-3-(4-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3/c1-10-3-5-11(6-4-10)14(8-15(22)24-2)21-17(23)13-7-12(18)9-20-16(13)19/h3-7,9,14H,8H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRHARZFJKVRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.